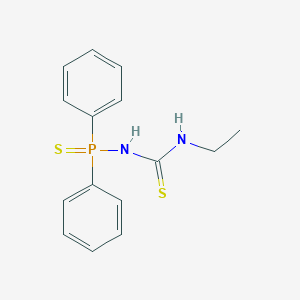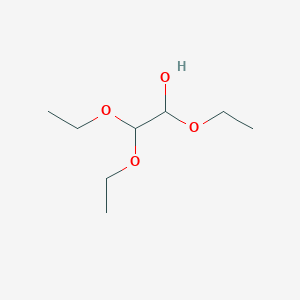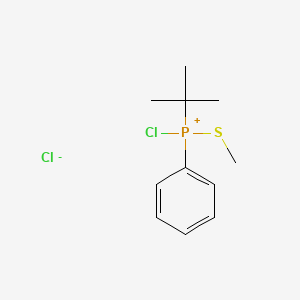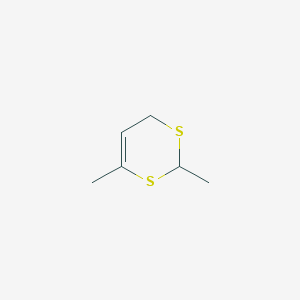
2,6-Dimethyl-2H,4H-1,3-dithiine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-2H,4H-1,3-dithiine is a heterocyclic compound characterized by a six-membered ring containing two sulfur atoms and two methyl groups at the 2 and 6 positions. This compound is part of the dithiane family, which are known for their unique chemical properties and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethyl-2H,4H-1,3-dithiine can be synthesized through several methods. One common approach involves the reaction of 1,3-propanedithiol with carbonyl compounds in the presence of acid catalysts. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired dithiane compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-2H,4H-1,3-dithiine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and zinc in acetic acid.
Substitution: Alkyl halides, amines, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Cleaved sulfur-carbon bonds leading to simpler hydrocarbons.
Substitution: Various substituted dithiane derivatives.
Scientific Research Applications
2,6-Dimethyl-2H,4H-1,3-dithiine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,6-Dimethyl-2H,4H-1,3-dithiine exerts its effects involves interactions with various molecular targets. The sulfur atoms in the compound can form strong bonds with metal ions and other electrophilic species, facilitating catalytic and redox reactions. Additionally, the compound can interact with biological macromolecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: Another member of the dithiane family, known for its use as a protecting group in organic synthesis.
1,4-Dithiane: Similar in structure but with sulfur atoms at different positions, used in different synthetic applications.
2,5-Dimethyl-1,3-dithiane: A close analog with methyl groups at different positions, exhibiting similar reactivity but different physical properties.
Uniqueness
2,6-Dimethyl-2H,4H-1,3-dithiine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its reactivity and stability make it a valuable compound in various synthetic and industrial applications.
Properties
CAS No. |
112055-90-0 |
|---|---|
Molecular Formula |
C6H10S2 |
Molecular Weight |
146.3 g/mol |
IUPAC Name |
2,6-dimethyl-4H-1,3-dithiine |
InChI |
InChI=1S/C6H10S2/c1-5-3-4-7-6(2)8-5/h3,6H,4H2,1-2H3 |
InChI Key |
VQZVOBLISSOEGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1SCC=C(S1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


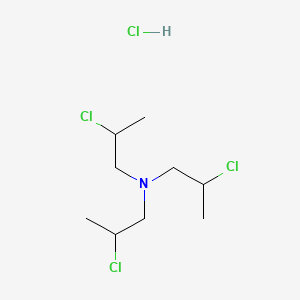
![2-[(E)-(3,4-dihydroxyphenyl)methylideneamino]guanidine](/img/structure/B14322346.png)

![Phosphonium, [(4-chloro-3-methoxyphenyl)methyl]triphenyl-, bromide](/img/structure/B14322361.png)
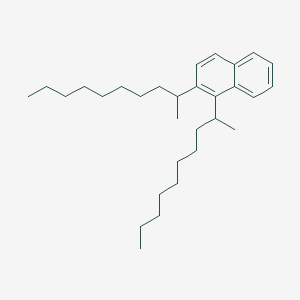
![1,2,4-triazolo[4,3-a]pyrimidin-5(8H)-one, 7,8-dimethyl-3-(methylthio)-](/img/structure/B14322370.png)
![1-(4-Aminophenyl)-2-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-one](/img/structure/B14322379.png)

![9,9'-Peroxybis[9-(4-chlorophenyl)-9H-xanthene]](/img/structure/B14322385.png)
